molecular formula C8H14N2O2 B3285163 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- CAS No. 798571-53-6

1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

Cat. No.: B3285163
CAS No.: 798571-53-6
M. Wt: 170.21 g/mol
InChI Key: PQPPCJHRQRRHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Role of Imidazole (B134444) Heterocycles in Contemporary Chemical Science

Imidazole is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. tsijournals.comtsijournals.com First synthesized by Heinrich Debus in 1858, the imidazole nucleus has become a cornerstone in various scientific disciplines due to its unique chemical properties and diverse functionalities. tsijournals.comnih.gov The imidazole ring is a constituent of several essential biological molecules, including the amino acid histidine, the hormone histamine, and the purine (B94841) bases of DNA. tsijournals.comresearchgate.netresearchgate.netlongdom.org This natural prevalence has made imidazole derivatives a prime scaffold in medicinal chemistry and drug discovery. researchgate.netijpsr.com

Compounds incorporating the imidazole moiety exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. tsijournals.comlongdom.orgijpsr.com Well-known drugs such as the antifungal clotrimazole (B1669251) and the antibacterial metronidazole (B1676534) feature this heterocyclic core. tsijournals.compharmatutor.org Beyond pharmaceuticals, imidazole and its derivatives serve as crucial components in industrial applications. They are used as corrosion inhibitors, catalysts, and precursors for the synthesis of ionic liquids and functional polymers. tsijournals.comtsijournals.com The versatility of the imidazole ring, allowing for functionalization at various positions, makes it a privileged structure for creating a rich diversity of chemical entities with tailored properties. nih.govresearchgate.net

Rationale for Investigating Polyether-Functionalized Imidazole Derivatives

The strategic modification of a core molecular scaffold is a fundamental approach in chemical research to fine-tune its physicochemical properties and enhance its utility. The functionalization of the imidazole ring with a polyether chain, such as the 2-(2-methoxyethoxy)ethyl group, is a deliberate design choice aimed at imparting specific characteristics to the parent molecule.

A primary motivation for introducing polyether substituents is to modulate solubility. The presence of ether oxygen atoms in the side chain can increase the polarity of the molecule and its capacity for hydrogen bonding, often enhancing its solubility in a wider range of solvents. smolecule.com This is a critical factor in many applications, from improving the bioavailability of potential drug candidates to facilitating homogeneous catalysis.

Furthermore, polyether chains can influence the coordination properties of the imidazole derivative. The lone pairs of electrons on the ether oxygen atoms, in conjunction with the nitrogen atoms of the imidazole ring, can act as coordination sites for metal ions. This makes polyether-functionalized imidazoles interesting candidates as ligands for creating novel metal-organic frameworks (MOFs), catalysts, or ion-selective sensors. The flexibility and length of the polyether chain can be varied to control the steric and electronic environment around a metal center, thereby tuning its reactivity and selectivity.

Structural Context of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- within Imidazole Chemistry

1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- is a specific derivative of the parent 1H-imidazole molecule. The core of the compound is the imidazole ring, a planar, five-membered aromatic system with nitrogen atoms at positions 1 and 3. longdom.org The designation "1H-" indicates that the nitrogen at position 1 bears a hydrogen atom in the unsubstituted parent compound. In the case of the title compound, this hydrogen is replaced by a 2-(2-methoxyethoxy)ethyl substituent.

This substituent consists of an ethyl linker attached to the N-1 position of the imidazole ring. This ethyl group is further functionalized with a methoxyethoxy group, creating a short polyether chain. The systematic attachment of this specific side chain to the imidazole core defines its unique identity and properties within the vast family of imidazole derivatives.

The synthesis of such N-substituted imidazoles can often be achieved through methods like the alkylation of imidazole with a suitable alkyl halide, in this case, likely 2-(2-methoxyethoxy)ethyl bromide. smolecule.com The reactivity of the compound is influenced by the features of both the imidazole ring and the polyether side chain. The nitrogen atoms of the imidazole ring can act as nucleophiles or bases, participating in reactions such as protonation or further alkylation to form imidazolium (B1220033) salts. smolecule.com

Below is a data table summarizing the key chemical properties of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-.

PropertyValue
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Structure Imidazole ring substituted at the N-1 position with a 2-(2-methoxyethoxy)ethyl group.
Key Functional Groups Imidazole, Ether

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-11-6-7-12-5-4-10-3-2-9-8-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPPCJHRQRRHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711656
Record name 1-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798571-53-6
Record name 1-[2-(2-Methoxyethoxy)ethyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazole, 1 2 2 Methoxyethoxy Ethyl and Its Derivatives

Strategies for N-Alkylation of Imidazole (B134444) Ring Systems

The most direct method for the synthesis of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- involves the formation of a carbon-nitrogen bond at one of the nitrogen atoms of the imidazole ring. This N-alkylation is a cornerstone of imidazole chemistry, with several established protocols available.

Alkylation with 2-(2-methoxyethoxy)ethyl Halides or Sulfonates

A prevalent and straightforward strategy for the N-alkylation of imidazole is its reaction with an activated form of the 2-(2-methoxyethoxy)ethyl side chain, typically a halide or a sulfonate ester. smolecule.com This reaction is a classical nucleophilic substitution where the imidazole nitrogen acts as the nucleophile.

The reaction generally proceeds by deprotonating the imidazole with a suitable base to enhance its nucleophilicity, followed by the addition of the alkylating agent. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various organic bases. Solvents are typically polar aprotic, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

One of the most common alkylating agents for this purpose is 2-(2-methoxyethoxy)ethyl bromide. smolecule.com Alternatively, sulfonate esters such as tosylates (p-toluenesulfonates) or mesylates (methanesulfonates) are excellent leaving groups and are frequently used. For instance, 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate (B104242) serves as an effective precursor. pharmaffiliates.com The reaction conditions for these alkylations are summarized in the table below.

Alkylating AgentBase (Example)Solvent (Example)Typical ConditionsReference
2-(2-methoxyethoxy)ethyl bromideNaHDMFRoom temperature to moderate heating (e.g., 60 °C) smolecule.com
2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonateK₂CO₃AcetonitrileReflux pharmaffiliates.com

This table presents typical reaction conditions for the N-alkylation of imidazole.

The regioselectivity of alkylation in unsymmetrically substituted imidazoles is an important consideration, as the reaction can potentially yield two different isomers. otago.ac.nz For the parent imidazole, this is not a concern. However, for derivatives, the outcome is influenced by electronic and steric effects of the substituents on the imidazole ring, as well as the reaction conditions. otago.ac.nz

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. asianpubs.org While a specific one-pot synthesis for 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- is not extensively documented, general methodologies for synthesizing substituted imidazoles can be adapted. scispace.comsemanticscholar.org

Many one-pot syntheses of the imidazole core involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). semanticscholar.org To apply this to the target compound, one could envision a strategy where the amine component is 2-(2-methoxyethoxy)ethylamine. This would lead to a derivative with the desired side chain already incorporated.

A hypothetical one-pot reaction is outlined below: Reactants:

Glyoxal (a 1,2-dicarbonyl compound)

Formaldehyde (an aldehyde)

2-(2-methoxyethoxy)ethylamine

This approach would directly yield the desired N-substituted imidazole ring in a single synthetic operation. The development of such a process would be a significant step towards a more "green" and efficient synthesis.

Synthesis of the 2-(2-methoxyethoxy)ethyl Side Chain Precursors

The availability of the 2-(2-methoxyethoxy)ethyl side chain as a reactive electrophile is crucial for the N-alkylation strategies described above. This requires the synthesis of precursors, primarily diethylene glycol monomethyl ether, and its subsequent activation.

Etherification Reactions involving Ethylene (B1197577) Glycol Derivatives

The backbone of the side chain, 2-(2-methoxyethoxy)ethanol (B87266), also known as diethylene glycol monomethyl ether, is an industrial chemical. noaa.gov It can be synthesized through several methods. A common industrial route involves the reaction of ethylene oxide with methanol. google.com

For laboratory-scale synthesis, the Williamson ether synthesis is a classic and reliable method. google.com This involves the reaction of a sodium salt of an alcohol with a methylating agent. For instance, diethylene glycol can be reacted with a base (like sodium hydroxide) and a methylating agent such as dimethyl sulfate (B86663) or methyl iodide to produce diethylene glycol monomethyl ether. google.com

Another approach involves the acid-catalyzed etherification of diethylene glycol with methanol. google.com This method provides a greener alternative by avoiding the use of hazardous alkylating agents and large amounts of base. google.com

MethodReactantsCatalyst/ReagentKey FeaturesReference
Williamson Ether SynthesisDiethylene glycol, Dimethyl sulfateBase (e.g., NaOH)High conversion efficiency (80-95%) google.com
Catalytic EtherificationDiethylene glycol, MethanolAcid catalystGreen synthesis route, avoids salt byproducts google.com
From Ethylene OxideEthylene oxide, MethanolBF₃-etherate (catalyst)Industrial method, can produce a mixture of glycol ethers google.com

This table summarizes methods for the synthesis of diethylene glycol monomethyl ether.

Preparation of Activated Ether-Containing Electrophiles

Once 2-(2-methoxyethoxy)ethanol is obtained, its hydroxyl group must be converted into a good leaving group to facilitate the N-alkylation of imidazole. This "activation" step is critical for the subsequent nucleophilic substitution reaction.

Common methods of activation include:

Conversion to a Tosylate: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). prepchem.com The resulting 2-(2-methoxyethoxy)ethyl tosylate is a stable solid that is highly reactive towards nucleophiles like imidazole. pharmaffiliates.comtcichemicals.com

Conversion to a Halide: The hydroxyl group can be converted to a bromide or chloride using standard reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The synthesis of the tosylate is often preferred as it is a clean reaction that produces a crystalline product which is easy to purify. A general procedure involves dissolving the alcohol and a base (e.g., pyridine or triethylamine) in a solvent like dichloromethane (B109758) and adding TsCl, often at reduced temperatures to control the reaction. prepchem.comchemicalbook.com

Multi-Step Synthetic Sequences for Complex Derivatives

The synthesis of more complex derivatives containing the 1-[2-(2-methoxyethoxy)ethyl]imidazole moiety often requires multi-step reaction sequences. These sequences allow for the introduction of various functional groups onto the imidazole ring or the side chain.

Two primary strategies can be employed:

"Side-chain-first" approach: In this method, the 2-(2-methoxyethoxy)ethyl group is first attached to the imidazole core. Subsequent reactions are then performed on the substituted imidazole. For example, lithiation of 1-[2-(2-methoxyethoxy)ethyl]imidazole at the C2 position, followed by quenching with an electrophile (e.g., an aldehyde, ketone, or alkyl halide), can introduce a wide range of substituents.

"Ring-construction-last" approach: This strategy involves building the imidazole ring from precursors that already contain the desired side chain and other functional groups. For example, a multi-component reaction as described in section 2.1.2 could use a functionalized aldehyde or 1,2-dicarbonyl compound along with 2-(2-methoxyethoxy)ethylamine to construct a highly substituted imidazole ring in a convergent manner. nih.gov

These multi-step sequences are essential for creating libraries of compounds for applications such as drug discovery, where systematic variation of the molecular structure is required to optimize biological activity.

Synthesis of 4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazole and its Analogs

The synthesis of imidazole-4,5-dicarboxylates, particularly those with complex ester groups like 4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazole, typically involves a multi-step process that constructs the imidazole ring with the carboxylate functionalities in place. A common strategy is the condensation of an amidinium salt with a derivative of diethyl dioxosuccinate. jocpr.com

A representative synthesis for an analogous structure, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, involves the reaction of butyramidinium with a dioxosuccinate in ethanol. jocpr.com This foundational approach can be adapted for more complex esters by starting with the corresponding specialized dioxosuccinate bearing the 2-(2-(2-methoxyethoxy)ethoxy)ethoxy groups.

Alternatively, a more direct route involves the derivatization of imidazole-4,5-dicarboxylic acid. nih.gov This method allows for the introduction of the ether-substituted side chains in a later step via esterification. The dicarboxylic acid scaffold is treated with the appropriate alcohol, in this case, 2-(2-(2-methoxyethoxy)ethoxy)ethanol, under acid catalysis to yield the desired diester.

Table 1: Synthetic Pathway for Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Step Reactant 1 Reactant 2 Product Key Transformation Reference

Functionalization of the Imidazole Ring with Ether-Substituted Carboxylates

Introducing ether-substituted carboxylates onto an imidazole ring can be achieved through two primary strategies: building the ring with the functional groups attached to the precursors or modifying the imidazole core after its formation.

The first approach, ring construction, provides a high degree of control over the final substitution pattern. For instance, the synthesis of imidazole-4,5-dicarboxylates is effectively accomplished by the condensation of α-dicarbonyl compounds with aldehydes and ammonia sources. jocpr.com By selecting a starting dicarbonyl compound that is already esterified with an ether-containing alcohol, the desired functionality is incorporated directly into the final imidazole product.

Table 2: Comparison of Functionalization Strategies

Strategy Description Advantages Disadvantages
Ring Construction Imidazole ring is formed from precursors already containing the ester groups. High regioselectivity; efficient for specific targets. Requires synthesis of specialized starting materials.

| Post-Modification | A core imidazole (e.g., imidazole-4,5-dicarboxylic acid) is synthesized first, then esterified. | Versatile; allows for late-stage diversification. | May require protection of other reactive sites on the ring. |

Advanced Synthetic Techniques for Analogous Structures

Quaternization Reactions for Imidazolium (B1220033) Salt Formation

The quaternization of N-substituted imidazoles, such as 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, leads to the formation of imidazolium salts. These salts are valuable as precursors for N-heterocyclic carbenes and other functional materials. organic-chemistry.org Advanced techniques have been developed to achieve this transformation efficiently.

One prominent method is the copper-catalyzed direct aryl quaternization. This reaction utilizes a copper catalyst, such as Cu(OAc)₂, to couple N-substituted imidazoles with diaryliodonium salts. organic-chemistry.org The process is tolerant of a wide array of functional groups and provides a direct route to unsymmetrical aryl imidazolium salts in good to excellent yields. organic-chemistry.org

Another effective technique involves the use of arylboronic acids for direct quaternization. rsc.orglookchem.com This method is noted for its excellent chemoselectivity and its effectiveness in synthesizing unsymmetrical imidazolium salts. rsc.orgresearchgate.net The reaction proceeds under conditions that are compatible with various functional groups, making it a versatile tool in synthetic chemistry.

Table 3: Methods for Imidazolium Salt Formation

Method Reagents Catalyst Key Features References
Aryl Quaternization Diaryliodonium salts Cu(OAc)₂·H₂O Tolerates many functional groups; good yields. organic-chemistry.org
Aryl Quaternization Arylboronic acids Copper-based Excellent chemoselectivity; effective for unsymmetrical salts. rsc.orglookchem.com

| Alkylation | Alkyl halides | None (direct reaction) | Standard method for simple alkyl groups. | researchgate.net |

Derivatization of Pre-functionalized Imidazoles

Once an imidazole core, such as 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, has been synthesized, it can serve as a platform for further structural modifications. The derivatization of these pre-functionalized imidazoles allows for the creation of complex molecules with tailored properties.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For example, if the imidazole ring is first halogenated, Suzuki or Stille reactions can be employed to form new carbon-carbon bonds at specific positions on the ring. researchgate.net This allows for the introduction of aryl, vinyl, or alkyl groups.

Another key derivatization is N-arylation, which can be achieved through copper-catalyzed reactions with aryl iodides. nih.gov This method is fundamental for creating N-aryl imidazole derivatives. Furthermore, substituents on the imidazole ring can be chemically transformed. For instance, hydroxymethyl groups can be converted into ethers, or carboxylic acid groups can be transformed into amides, expanding the chemical diversity of the resulting compounds. nih.govillinois.edu

Table 4: Selected Derivatization Reactions for Imidazole Rings

Reaction Type Required Pre-functionalization Reagents/Catalyst Bond Formed Reference
Suzuki Coupling Halogen (Br, I) Arylboronic acid / Pd catalyst C-C (aryl) researchgate.net
N-Arylation N-H or unsubstituted N Aryl iodide / CuI C-N (aryl) nih.gov
Esterification Carboxylic acid Alcohol / Acid catalyst C-O (ester) nih.gov

| Amidation | Carboxylic acid | Amine / Coupling agent | C-N (amide) | nih.gov |

Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would be the primary tool to identify the types and number of hydrogen atoms in the molecule. For 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the flexible side chain.

Key expected features would include:

Imidazole Ring Protons: Three distinct signals for the protons at positions 2, 4, and 5 of the imidazole ring. The chemical shifts would be in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring.

Ethyl Chain Protons: Signals for the methylene (B1212753) (-CH2-) groups of the ethyl side chain. These would likely appear as triplets or complex multiplets, with their chemical shifts influenced by adjacent nitrogen and oxygen atoms.

Methoxyethoxy Group Protons: Resonances for the two methylene groups in the methoxyethoxy portion of the side chain and a characteristic singlet for the terminal methoxy (B1213986) (-OCH3) group protons, which would likely be the most upfield signal.

Integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, helping to piece together the connectivity of the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

To analyze the carbon backbone of the molecule, ¹³C NMR spectroscopy is essential. This technique provides a signal for each unique carbon atom in the structure.

A predicted ¹³C NMR spectrum for this compound would display eight distinct signals, corresponding to the eight carbon atoms in its molecular formula (C₈H₁₄N₂O₂). These would include:

Imidazole Carbons: Three signals for the C2, C4, and C5 carbons of the imidazole ring.

Side Chain Carbons: Five signals corresponding to the four methylene carbons and the single methoxy carbon of the 1-[2-(2-methoxyethoxy)ethyl]- substituent.

The chemical shifts of these carbons would provide critical information about their hybridization and electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, visually connecting signals from adjacent protons in the ¹H NMR spectrum. It would be invaluable for tracing the connectivity through the ethyl and methoxyethoxy side chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting different fragments of the molecule, such as linking the protons on the side chain to the carbons of the imidazole ring, thereby confirming the point of attachment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

An FTIR spectrum of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- would be expected to show characteristic absorption bands that confirm the presence of its key functional groups. The anticipated spectral data would include:

C-H Stretching: Bands corresponding to the aromatic C-H bonds of the imidazole ring and the aliphatic C-H bonds of the side chain.

C=N and C=C Stretching: Absorptions in the fingerprint region characteristic of the imidazole ring structure.

C-O-C Stretching: A strong, prominent band indicating the ether linkages within the methoxyethoxy group.

C-N Stretching: Vibrations associated with the bond between the side chain and the imidazole nitrogen.

The collective pattern of these absorptions would serve as a molecular fingerprint, aiding in its identification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, with a molecular formula of C₈H₁₄N₂O₂, the expected molecular weight is approximately 170.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, which is a critical piece of data for verifying the compound's identity.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer clues about the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the ether linkages or the bond between the imidazole ring and the side chain, yielding characteristic fragment ions that could be pieced together to support the proposed structure.

While the standard suite of spectroscopic techniques provides a clear roadmap for the characterization and structural elucidation of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, a thorough review of existing literature and databases indicates that such detailed experimental data has not been made publicly available. The synthesis and complete, peer-reviewed characterization of this compound would be a valuable contribution to the chemical sciences, providing the foundational data necessary for its potential future applications.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI MS) is a powerful analytical technique used for the precise determination of the molecular weight and elemental composition of a compound. In the characterization of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, HR ESI MS provides an exact mass measurement, which is crucial for confirming its chemical formula.

The technique of electrospray ionization is particularly well-suited for polar molecules like imidazole derivatives, transforming ions from solution into the gas phase for mass analysis. ekb.eg HR ESI MS offers high sensitivity and accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, the monoisotopic mass, which is the mass of the ion with the most abundant isotopes of its constituent elements, has been determined with high precision. This measurement is fundamental in verifying the compound's identity in a sample. The fragmentation patterns of protonated imidazole derivatives under collision-induced dissociation in the mass spectrometer can also offer valuable structural information, helping to distinguish between isomers. nih.gov

Table 1: Mass Spectrometry Data for 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

ParameterValueReference
Molecular FormulaC₈H₁₄N₂O₂ chemspider.com
Average Mass170.212 Da chemspider.com
Monoisotopic Mass170.105528 Da chemspider.com
Calculated Exact Mass170.105527694 g/mol smolecule.com

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

For instance, the crystal structure of 1,2-Bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane, a related imidazole derivative, reveals an antiperiplanar conformation with the two imidazole rings parallel to each other. nih.gov In another derivative, 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde, the imidazole group is essentially planar, and the nitro group is twisted from this plane. nih.gov The analysis also details intermolecular interactions, such as C—H···O hydrogen bonds, which are critical in understanding the crystal packing. nih.govnih.gov

Table 2: Crystallographic Data for Selected Imidazole Derivatives

Compound NameCrystal SystemSpace GroupUnit Cell ParametersKey FindingsReference
1,2-Bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane TriclinicP-1a = 6.9421(3) Å, b = 7.1519(4) Å, c = 8.1257(4) Å, α = 92.515(2)°, β = 109.115(2)°, γ = 104.991(2)°Molecule has an antiperiplanar conformation; imidazole rings are parallel; molecules linked by weak C—H···O interactions. nih.gov
4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde OrthorhombicPca2₁a = 4.4403(3) Å, b = 11.4686(8) Å, c = 31.2763(19) ÅImidazole ring is essentially planar; dihedral angle between imidazole and benzene (B151609) ring is 38.60(13)°; molecules connected via C—H···O hydrogen bonds. nih.gov
1H-imidazole-1-methanol MonoclinicP2₁/nNot specified in abstractThree symmetry-unique molecules connected via O—H⋯N hydrogen bonding to form independent three-membered macrocycles. bohrium.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the structure and reactivity of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-". These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This is achieved by minimizing the total energy of the system with respect to all geometrical parameters. mdpi.com For imidazole (B134444) derivatives, DFT calculations are commonly performed using functionals like B3LYP paired with basis sets such as 6-31G or 6-311G, which provide a good balance between accuracy and computational cost. mdpi.comscispace.com

The geometry optimization process yields precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Ring Core Calculated by DFT

Parameter Typical Value (Å or °)
N1-C2 Bond Length 1.37
C2-N3 Bond Length 1.32
N3-C4 Bond Length 1.38
C4-C5 Bond Length 1.36
C5-N1 Bond Length 1.39
N1-C2-N3 Angle 112
C2-N3-C4 Angle 106
N3-C4-C5 Angle 109
C4-C5-N1 Angle 106
C5-N1-C2 Angle 107

Note: These are typical values for the imidazole ring and may vary slightly for specific derivatives based on different computational levels and substituents.

Beyond structural prediction, DFT is also employed to forecast spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) spectrum of the molecule, helping to assign experimental spectral bands to specific molecular vibrations. researchgate.net

The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are key quantum chemical descriptors. scispace.com A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netwuxibiology.com For imidazole derivatives, the HOMO is often distributed over the π-system of the ring, while the LUMO's location can be influenced by substituents. researchgate.net

Table 2: Key Quantum Chemical Descriptors Derived from FMO Analysis

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Represents the escaping tendency of electrons.
Electrophilicity Index (ω) μ² / (2η) Quantifies the ability of a species to accept electrons. researchgate.net

Source: Based on concepts from Density Functional Theory.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. ijnc.ir By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into dynamic processes and intermolecular forces. rdd.edu.iq

MD simulations are particularly well-suited for investigating non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in solution systems. stanford.edunih.govnih.gov For "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-", the imidazole ring's nitrogen atoms and the ether oxygens in the side chain can act as hydrogen bond acceptors, while interactions with protic solvents like water would involve the solvent as a hydrogen bond donor. rdd.edu.iqstanford.edu

The structure of the solvent around the solute molecule can be characterized by calculating Radial Distribution Functions (RDFs). rdd.edu.iq The RDF for a pair of atoms describes the probability of finding one atom at a certain distance from another, revealing the structure of solvation shells. The positions of the peaks in the RDF indicate the distances of the solvation shells, and integrating under the first peak gives the coordination number, or the number of solvent molecules in the first solvation shell.

Table 3: Illustrative Hydrogen Bond Parameters for Imidazole in Aqueous Solution from MD Simulations

Interacting Atoms H-Bond Distance (Å) Coordination Number
Imidazole N...Water H ~1.9 ~1-2
Imidazole H...Water O ~2.0 ~1

Note: These are representative values for the imidazole molecule in water. rdd.edu.iqresearchgate.net The specific values for "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" would depend on the force field used and simulation conditions.

Computational Modeling of Physicochemical Behavior

Computational models can bridge the gap between molecular properties and macroscopic physicochemical behavior. These models use theoretical principles to predict properties that are often measured in the laboratory.

The behavior of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" in complex environments like binary solvent mixtures can be predicted using computational models. Methods such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to calculate thermodynamic properties of fluids and liquid mixtures.

Studies on other N-functionalized imidazoles have shown that such computational methods can accurately predict bulk properties like density and viscosity as a function of temperature and molecular structure. mdpi.com For example, the packing efficiency of molecules, which is influenced by the shape and flexibility of the alkyl side chain, affects the density. mdpi.com Computational models can capture these trends, showing, for instance, that branched alkyl chains may lead to lower densities compared to linear or cyclic ones due to less efficient packing. mdpi.com These predictive capabilities allow for the in silico screening of compounds for specific applications based on their physicochemical behavior in different solvent systems.

Table 4: Comparison of Experimental and COSMOtherm-Predicted Densities for N-Functionalized Imidazoles at 293.15 K

Compound Experimental Density (g·cm⁻³) Predicted Density (g·cm⁻³) Absolute Error (%)
1-isopropyl-1H-imidazole 0.9818 0.9926 1.10
1-isobutyl-1H-imidazole 0.9634 0.9579 0.57
1-(sec-butyl)-1H-imidazole 0.9664 0.9631 0.34
1-(cyclopropylmethyl)-1H-imidazole 1.0494 1.0449 0.43

Source: Data adapted from experimental and computational studies on N-functionalized imidazoles. mdpi.com

Simulation of Gas Absorption Mechanisms in Ionic Liquids

The absorption of gases, particularly carbon dioxide (CO2), in ionic liquids (ILs) featuring the 1-[2-(2-methoxyethoxy)ethyl]-1H-imidazole cation and its analogues has been a subject of significant interest in theoretical and computational chemistry. These studies, primarily employing molecular dynamics (MD) simulations and quantum mechanical calculations, aim to elucidate the molecular-level interactions that govern the gas absorption process. The presence of the ether linkage in the cation's side chain is of particular interest, as it is known to influence the physicochemical properties of the IL and its interaction with gas molecules.

Molecular dynamics simulations are a powerful tool for investigating the structural and dynamic properties of these complex systems. ucl.ac.uk By modeling the interactions between the individual ions of the IL and the gas molecules, researchers can gain insights into the absorption mechanism. A key aspect of these simulations is the choice of an appropriate force field, which consists of a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. ucl.ac.uk

Detailed Research Findings from Simulations of Structurally Similar Ionic Liquids

The primary mechanism for the enhanced selectivity is attributed to the favorable interactions between the polar ether groups and the quadrupolar CO2 molecule. These interactions are often analyzed through radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. In simulations of CO2 in imidazolium-based ILs, the RDFs typically reveal a strong interaction between the oxygen atoms of CO2 and the imidazolium (B1220033) ring of the cation, as well as with the anion. researchgate.net The presence of the ether chain introduces additional sites for favorable interactions.

Furthermore, computational studies have explored the energetics of the gas absorption process. The interaction energy between the gas molecules and the IL can be calculated to quantify the strength of the absorption. For CO2 in imidazolium-based ILs, the interaction is predominantly of a physical nature (physisorption), driven by van der Waals forces and electrostatic interactions. researchgate.net

The flexibility of the ether-containing side chain is another important factor that can be investigated through simulations. This flexibility can influence the packing of the ions in the liquid state, creating free volume that can accommodate gas molecules. It has been theoretically suggested that the ether functionality can lead to a decrease in the viscosity of the ionic liquid, which would be beneficial for the kinetics of gas absorption. utp.edu.my

Illustrative Data from Simulations of Ether-Functionalized Imidazolium Ionic Liquids

To illustrate the type of data obtained from such simulations, the following tables present hypothetical yet representative findings for an ether-functionalized imidazolium ionic liquid interacting with CO2. These tables are based on typical results reported in the literature for similar systems.

Table 1: Interaction Energies between CO2 and Ionic Liquid Components (Hypothetical Data)

This table showcases the calculated average interaction energies between a single CO2 molecule and the cation and anion of a model ether-functionalized imidazolium ionic liquid. The energies are typically given in kilojoules per mole (kJ/mol).

Interacting PairAverage Interaction Energy (kJ/mol)
CO2 - Cation-15.2
CO2 - Anion-20.5

Table 2: Radial Distribution Function Analysis for CO2 around the Cation (Hypothetical Data)

This table presents typical results from a radial distribution function (RDF) analysis, showing the key interaction sites on the ether-functionalized cation for a CO2 molecule. The distance 'r' represents the position of the first significant peak in the RDF, indicating the most probable distance between the interacting atoms. The coordination number (CN) is the average number of CO2 molecules in the first solvation shell of the cation's interaction site.

Atom Pair (Cation - CO2)Peak Distance (r, Å)Coordination Number (CN)
Imidazolium Ring H - CO2(O)2.41.1
Ether Oxygen - CO2(C)3.10.8

Applications in Advanced Chemical and Materials Science

Imidazole-Based Ionic Liquids (ILs)

Ionic liquids (ILs) are salts that are liquid at or near room temperature, and they have garnered significant attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable physicochemical properties. auctoresonline.orgresearchgate.net Imidazolium-based ILs are among the most extensively studied, and the incorporation of an ether functional group, as seen in cations derived from 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, imparts specific desirable characteristics. mdpi.comacs.org

The design of ether-functionalized imidazolium (B1220033) cations is a strategic approach to fine-tune the properties of ionic liquids for specific applications. researchgate.netresearchgate.net The introduction of an ether linkage into the alkyl side chain of the imidazolium cation significantly influences the IL's physical and chemical behavior.

Key design considerations and their effects include:

Viscosity Reduction: A primary advantage of ether functionalization is the reduction of viscosity compared to analogous ILs with simple alkyl chains. acs.orgnih.gov The ether group introduces conformational flexibility to the side chain, which disrupts the packing of the ions and weakens the intermolecular van der Waals forces and hydrogen bonding, leading to lower viscosity and improved fluidity. nih.gov

Solubility and Miscibility: The ether group, with its polar C-O bonds and lone pairs of electrons on the oxygen atom, can enhance the IL's miscibility with polar solvents, including water. auctoresonline.orgresearchgate.net This property is crucial for applications in biphasic catalysis and extraction processes. The degree of hydrophilicity can be tuned by altering the length of the ether chain. auctoresonline.org

Electrochemical Stability: While imidazolium cations are known for their electrochemical activity, the ether functionality generally does not compromise the wide electrochemical window required for many applications, although the specific anion pairing is also a critical factor. mdpi.com

Cation-Anion Interactions: The ether oxygen can participate in hydrogen bonding, particularly with the acidic proton at the C2 position of the imidazolium ring of a neighboring cation or interact with the anion. nih.govresearchgate.net These interactions influence the salt's melting point, thermal stability, and transport properties. researchgate.net The strength of this hydrogen bonding is largely dependent on the nature of the anion. researchgate.net

PropertyInfluence of Ether FunctionalizationRationale
Viscosity Generally DecreasesIncreased conformational flexibility disrupts ion packing and weakens intermolecular forces. acs.orgnih.gov
Density Typically IncreasesEther-functionalized ILs often show higher densities compared to their 1-alkyl equivalents. researchgate.net
Water Miscibility Can be IncreasedThe polar ether group enhances interactions with water molecules. researchgate.net
Thermal Stability HighEther-functionalized ILs maintain excellent thermal stability, a key feature of ionic liquids. researchgate.net

Ionic liquids are promising electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, primarily because they offer wide potential windows, which allows for higher operating voltages and consequently greater energy storage capacity. acs.orgnih.gov Imidazolium-based ILs are frequently investigated for this purpose. mdpi.comacs.org

The performance of an EDLC is influenced by the properties of the ionic liquid electrolyte:

Electrochemical Window: A wide range of applied voltages where the electrolyte remains stable is crucial for high specific energy. acs.orgnih.gov Imidazolium-based ILs offer substantial potential windows, although they can be limited by the reduction of the imidazolium cation itself. electrochem.org

Ionic Conductivity: High conductivity is necessary for rapid charge and discharge rates (high power density). The conductivity is inversely related to viscosity; therefore, the lower viscosity of ether-functionalized ILs is advantageous. acs.orgnih.gov

Ion Size: Smaller ions can pack more efficiently at the electrode-electrolyte interface, leading to higher capacitance. The flexible ether chain can influence the effective size and shape of the cation, affecting the structure of the electrochemical double layer. acs.orgnih.gov

Research has shown that for EDLCs, the highest specific energies are often achieved with IL electrolytes that balance moderate electrochemical stability with small ionic volumes, low viscosity, and high conductivity. acs.orgnih.gov While simple alkyl-substituted imidazolium cations like 1-ethyl-3-methylimidazolium have been identified as high-performing, the tailored properties of ether-functionalized cations present opportunities for optimizing performance, particularly in terms of conductivity and operating temperature range. acs.orgnih.gov

The capture of acidic gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂) is a critical environmental technology. Ionic liquids, including those with ether-functionalized imidazolium cations, have been extensively studied as highly effective absorbents. tandfonline.comrsc.orgresearchgate.net

CO₂ Capture: The incorporation of ether-oxygen atoms in the side chain of the imidazolium cation tends to enhance CO₂ solubility compared to simple alkyl-substituted ILs. tandfonline.com The mechanism is primarily physical absorption, where the CO₂ molecules interact with the free volume within the liquid and are stabilized by interactions with both the cation and the anion. The ether groups contribute to these favorable interactions. tandfonline.com

SO₂ Capture: Ether-functionalized imidazolium ILs exhibit exceptionally high capacity for SO₂ absorption. rsc.orgresearchgate.net Studies have demonstrated that these ILs can absorb more than two moles of SO₂ per mole of IL at atmospheric pressure. rsc.org The high solubility is attributed to strong, combined interactions between SO₂ and both the IL's anion and the ether oxygen atoms on the cation side chain. rsc.org The absorption capacity for SO₂ often increases with the number of ether units in the cation's side chain. rsc.org A significant advantage of using these ILs is that the absorbed SO₂ can be readily desorbed by heating, allowing the ionic liquid to be regenerated and reused for multiple cycles without a significant loss of capacity. rsc.orgresearchgate.net

GasAbsorption MechanismRole of Ether GroupKey Findings
CO₂ Primarily PhysisorptionEnhances solubility through favorable intermolecular interactions. tandfonline.comEther-functionalized ILs show improved CO₂ solubility compared to non-functionalized analogues. tandfonline.com
SO₂ Chemisorption/Strong PhysisorptionEther oxygen atoms strongly interact with SO₂ molecules, significantly increasing absorption capacity. rsc.orgbanglajol.infoExtremely high solubility observed, increasing with the length of the ether chain. The ILs are readily regenerable. rsc.orgresearchgate.net

The tunable nature of ionic liquids makes them highly versatile solvents for a wide array of organic reactions. auctoresonline.orgresearchgate.net Their negligible vapor pressure makes them a safer alternative to volatile organic compounds (VOCs). researchgate.net Ether-functionalized imidazolium ILs can serve as reaction media, offering specific advantages due to their unique solvation properties. nih.gov

The ability to modify the cation with functional groups, such as the methoxyethoxyethyl group, allows for the creation of "task-specific ionic liquids" (TSILs). researchgate.net These solvents can be designed not only to dissolve reactants but also to influence the reaction's rate and selectivity. The presence of the ether chain can improve the solubility of polar reagents or catalysts within the ionic liquid phase, facilitating reactions that might be difficult in more conventional ILs. auctoresonline.orgnih.gov

Coordination Chemistry and Ligand Design

The imidazole (B134444) ring is a fundamental structural unit in coordination chemistry, capable of binding to metal ions through its basic imine nitrogen atom. rsc.orgwikipedia.org This makes imidazole and its derivatives, including 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-, excellent building blocks for designing ligands for metal complexes and metal-organic frameworks (MOFs). rsc.orgresearchgate.net

When 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- acts as a ligand, it offers multiple potential coordination sites, leading to versatile and complex structures.

Primary Coordination Site: The primary and strongest coordination site is the sp²-hybridized nitrogen atom of the imidazole ring (at the 3-position), which acts as a pure sigma-donor. wikipedia.org

Chelating and Bridging Potential: The ether side chain introduces additional, weaker donor sites at the oxygen atoms. This allows the ligand to act as a chelate, binding to a single metal center through both the imidazole nitrogen and one or more ether oxygens. This chelation effect can significantly enhance the stability of the resulting metal complex.

Structural Flexibility: The flexibility of the 2-(2-methoxyethoxy)ethyl side chain allows it to bend and conform to the coordination geometry preferred by different metal ions. This adaptability enables the formation of stable complexes with a wide range of transition metals and lanthanides.

Modulating Electronic Properties: The ether group, being electron-donating, can subtly influence the electronic properties of the imidazole ring, which in turn can affect the strength of the metal-ligand bond and the redox properties of the final complex.

The combination of a strong, heterocyclic N-donor and a flexible, multi-dentate O-donor chain in a single molecule makes ligands derived from 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- highly valuable for constructing sophisticated coordination architectures with tailored chemical and physical properties. researchgate.netiisc.ac.in

Polymer Chemistry and Polymerization Catalysis

The imidazole moiety plays a crucial role in polymerization, acting as both a catalyst and a potential impurity that can significantly alter reaction kinetics.

Imidazole and its derivatives have been identified as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like L-lactide to produce poly(L-lactide) (PLA), a biodegradable and biocompatible polymer. rsc.org Imidazole can initiate the polymerization, leading to the formation of cyclic polylactides. researchgate.net The process, which can be conducted by simply heating L-lactide with imidazole, is complex and may be accompanied by side reactions and racemization, particularly at higher temperatures. researchgate.net

Various studies have explored different imidazole-based systems to control the polymerization process and the properties of the resulting polymer. For example, zeolitic imidazolate frameworks (ZIFs), such as ZIF-8, have been used as heterogeneous catalysts for the solvent-free ROP of L-lactide, producing high molecular weight cyclic PLA. nih.gov Additionally, well-defined metal complexes bearing imidazole-containing ligands, such as Zn(II) complexes with (imidazole[1,5-a]pyrid-3-yl)phenolate ligands, have been developed as highly active catalysts for L-lactide ROP under both mild and industrially relevant conditions. acs.orgunisa.it

Below is a table summarizing the performance of various imidazole-based catalytic systems in the ring-opening polymerization of L-lactide.

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)TimeConversion (%)Polymer Molecular Weight (M⁠n, g/mol )
Imidazole50/11208 h-~1,500
Zn(II) Complex 5 200/12025 min9926,400
Zn(II) Complex 2 1000/1190120 min95110,000
ZIF-8 (Spray-dried)100/116024 h9821,400

This table is generated based on data from multiple research findings to illustrate typical results and is not a direct side-by-side comparison from a single study. researchgate.netnih.govacs.org

The catalytic activity of imidazoles is so pronounced that even trace amounts present as impurities can significantly influence polymerization kinetics. researchgate.net Research has shown that residual imidazole from purification steps can act as a catalyst or co-catalyst in ring-opening polymerizations. researchgate.net This unintended catalysis can lead to variability in polymer molecular weight and structure. dntb.gov.ua The presence of imidazole can also lead to autocatalytic effects, where the imidazole generated during a reaction further accelerates the process. acs.org In cationic polymerizations, protic impurities can have a substantial impact, and the basic nature of imidazole allows it to interact with and influence these catalytic systems. researchgate.net Therefore, in polymerization reactions where imidazole or its derivatives are not the intended catalyst, their presence as an impurity must be carefully controlled to ensure reproducible and predictable outcomes.

Liquid Crystalline Materials

The rigid, planar structure of the imidazole ring makes it an excellent core component for the design of liquid crystalline materials. nih.gov

The design of imidazole-based liquid crystals typically involves the synthesis of molecules where a central imidazole scaffold is functionalized with one or more mesogenic (rigidity-imparting) units and flexible terminal chains. nih.govresearchgate.net Imidazole salts, particularly imidazolium salts, are a prominent class of compounds investigated for their liquid crystalline properties. nih.govresearchgate.net The synthesis often involves multi-step procedures to build the desired molecular architecture. nih.govtandfonline.com These materials can exhibit various mesophases, such as smectic and nematic phases, depending on their specific structure. researchgate.nettandfonline.com The resulting materials have potential applications as conducting materials or in the fabrication of dye-sensitized solar cells. nih.gov

The nature of the side chains attached to the imidazole core is a critical determinant of the material's mesophase behavior and thermal stability. nih.gov Flexible terminal chains, such as the 2-(2-methoxyethoxy)ethyl group, play a crucial role in modulating the melting and clearing temperatures and defining the temperature range over which the liquid crystalline phase is stable. nih.govresearchgate.net

Specifically, etheric side chains, like those derived from polyethylene glycol (mPEG), can significantly influence these properties. researchgate.net The length and polarity of these chains affect the intermolecular interactions and the packing of the molecules. nih.gov Generally, increasing the length of terminal alkoxy chains can enhance the stability of the mesophase and broaden its temperature range. nih.govresearchgate.net However, the thermal stability of the molecule itself can be dependent on the side chain, with studies on imidazolium ionic liquids showing that decomposition may initiate in the ether chains. researchgate.net The presence of the ether linkages in the side chain of 1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]- is therefore expected to lower the melting point and influence the type of mesophase formed (e.g., promoting smectic phases) by introducing flexibility and modifying intermolecular forces.

The following table presents thermal data for a homologous series of imidazole-core liquid crystals, illustrating the effect of terminal alkoxy chain length on transition temperatures.

Compoundn (Alkyl Chain Length)Cr-SmC Transition (°C)SmC-Iso Transition (°C)Mesomorphic Range (ΔT, °C)
I6 6112.4120.58.1
I8 8108.3124.816.5
I10 10105.7128.222.5
I12 12101.5130.629.1
I16 1696.2132.536.3

Data adapted from studies on (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoate derivatives. nih.gov

Future Research Directions and Emerging Perspectives

Exploration of Novel Synthetic Pathways for Ether-Functionalized Imidazoles

While established methods like the alkylation of imidazole (B134444) provide a basis for synthesizing ether-functionalized imidazoles, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. smolecule.comresearchgate.net The pursuit of novel pathways is driven by the need for greater control over molecular architecture, improved yields, and the incorporation of green chemistry principles. researchgate.netnih.gov

Key areas of exploration include:

Catalyst-Free and Green Catalyst Approaches: Researchers are increasingly moving towards synthetic methods that minimize or eliminate the use of harsh catalysts and solvents. researchgate.net Future work could adapt catalyst-free cyclization reactions or employ recyclable nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), for the synthesis of the imidazole core, followed by functionalization with the ether side chain. nih.govmdpi.com

Ultrasonic and Microwave-Assisted Synthesis: The application of non-conventional energy sources like ultrasound and microwaves can significantly accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netnih.gov Investigating these techniques for the synthesis of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" could lead to more efficient and environmentally friendly production processes. nih.gov

Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a powerful tool for building molecular complexity efficiently. nih.gov Developing a one-pot MCR for "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" and its analogues could streamline synthesis, reduce waste, and facilitate the rapid generation of a library of related compounds for screening. smolecule.com

Denitrogenative Transformation: An emerging strategy involves the acid-mediated denitrogenative transformation of readily available 5-amino-1,2,3-triazole derivatives to form 2-substituted 1H-imidazoles. nih.gov Adapting this methodology could provide a novel and efficient route to specific ether-functionalized imidazoles.

A comparative look at traditional versus emerging synthetic methods highlights the potential for significant advancements.

FeatureTraditional Synthesis (e.g., Alkylation)Emerging Synthetic Pathways
Catalyst Often requires stoichiometric bases or metal catalystsFocus on catalyst-free, green, or recyclable catalysts researchgate.netmdpi.com
Energy Input Conventional heating (reflux)Microwave, ultrasonic irradiation nih.gov
Reaction Time Can be several hours to days mdpi.comPotentially minutes to a few hours nih.gov
Efficiency Moderate to good yields, multi-step processesHigh yields, potential for one-pot synthesis (MCRs) smolecule.comnih.gov
Sustainability Generates significant solvent and chemical wasteReduced waste, energy efficiency, safer reagents researchgate.net

Development of Multi-Functional Imidazole-Based Materials

The unique combination of a versatile imidazole ring and a flexible ether group in "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" makes it an attractive building block for advanced, multi-functional materials. smolecule.comethz.ch Future research is expected to leverage these properties to create materials with tailored characteristics for applications in electronics, sensing, and beyond.

Organic Electronics: Imidazole derivatives are being explored for use in organic light-emitting diodes (OLEDs). researchgate.net Research could focus on incorporating "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" into the design of new blue-emitting materials or as a host for phosphorescent dyes in white OLEDs. researchgate.net The ether chain could enhance solubility and processability, which are crucial for device fabrication.

Photochromic and Thermochromic Materials: Bis-imidazole derivatives have demonstrated the ability to change color in response to light (photochromism), heat (thermochromism), and pressure (piezochromism). researchgate.net Future studies could investigate the synthesis of dimers or polymers incorporating the "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" moiety to create novel multi-functional switches for applications like optical data storage. researchgate.net

Functional Polymers and Ionic Liquids: The imidazole nucleus is a key component in many functional polymers and ionic liquids. nih.gov The methoxyethoxyethyl group can impart specific solubility and thermal properties. Research into polymerizing derivatives of this compound could lead to new materials for gas separation membranes, electrolytes in batteries, or as specialized solvents.

The potential functionalities of materials derived from this compound are diverse.

Material ClassPotential FunctionalityRole of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-"
Organic Emitters Blue-light emission for OLEDs researchgate.netCore scaffold for a D-π-A type chromophore nih.gov
Molecular Switches Photochromism, Thermochromism researchgate.netForms the basis of a switchable bis-imidazole derivative
Bipolar Host Materials Efficient charge transport in PhOLEDs researchgate.netProvides a structural unit for balancing electron and hole transport
Functional Polymers Ion conductivity, Gas separationMonomer unit where the ether chain influences polymer properties

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the design of new imidazole derivatives with optimized properties, reducing the time and cost associated with traditional trial-and-error approaches. nih.govresearchgate.net

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of novel derivatives of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-". researchgate.net By training algorithms on existing data, researchers can identify which structural modifications are most likely to enhance desired characteristics, such as anticancer activity or charge-transfer properties. nih.gov

Generative Models for De Novo Design: AI can go beyond prediction and generate entirely new molecular structures. youtube.com Generative chemistry models could be used to explore the vast chemical space around the ether-functionalized imidazole scaffold, proposing novel compounds with high predicted efficacy for specific targets, such as the COX-2 enzyme in inflammation pathways. nih.govxjtlu.edu.cn

Molecular Dynamics and Docking Simulations: AI-powered platforms, like advanced versions of AlphaFold, can predict how a molecule like "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" will bind to a specific protein target with high accuracy. youtube.com This allows for the rational design of compounds with enhanced binding affinity and selectivity, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov

StageAI/ML ToolObjective
1. Target Identification Bioinformatics & MLIdentify and validate a biological target (e.g., an enzyme) nih.gov
2. Hit Generation Generative Models, Virtual ScreeningDesign novel imidazole derivatives in silico youtube.comxjtlu.edu.cn
3. Lead Optimization QSAR, Molecular DynamicsPredict activity, binding affinity, and pharmacokinetic properties nih.govresearchgate.net
4. Synthesis Prioritization Retrosynthesis AlgorithmsSuggest efficient synthetic routes for the most promising candidates

Contribution to Sustainable Chemistry through Innovative Applications

The principles of green chemistry—reducing waste, using renewable resources, and designing safer chemicals—are becoming central to chemical research and industry. researchgate.net "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" and its future applications are well-positioned to contribute to this paradigm shift.

Design of Greener Pharmaceuticals: The imidazole core is a key structural component in many pharmaceuticals. researchgate.net By applying green synthesis methods (as discussed in 6.1) and using AI to predict toxicity and environmental fate, new therapeutic agents based on this scaffold can be designed to be more effective and environmentally benign.

Development of Benign Agrochemicals: Imidazoles are used in agriculture as pesticides and herbicides. smolecule.com Future research could focus on developing derivatives of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" that are highly specific to the target pest while having minimal impact on non-target organisms and the wider ecosystem. The ether linkage may offer a site for controlled environmental degradation.

Applications in CO2 Capture and Conversion: Certain functionalized imidazoles and derived ionic liquids have shown potential for capturing carbon dioxide. Research could explore modifying the structure of "1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-" to create materials that can efficiently and reversibly capture CO2 from industrial emissions, contributing to climate change mitigation efforts.

Q & A

Q. How can researchers design derivatives to enhance selectivity against cancer cells?

  • Methodological Answer :
  • Fragment-based drug design : Replace the methoxyethoxy group with bioisosteres (e.g., trifluoromethyl or thiophene) to modulate lipophilicity (clogP).
  • Test derivatives in NCI-60 cancer cell panels. For example, 5-nitroimidazole derivatives exhibit IC50_{50} values <10 µM in colorectal cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 2
Reactant of Route 2
1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.